N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Description
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Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIRTDWHVKULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321173 | |
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28949-26-0 | |
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound featuring a naphthalene core linked via an ether bond to an N-isopropyl-substituted acetamide moiety. While specific experimental data for this exact molecule is not extensively available in public literature, its structural components suggest potential applications in medicinal chemistry and materials science. The naphthalene group provides a large, hydrophobic surface area, while the acetamide portion introduces polarity and hydrogen bonding capabilities. The isopropyl group further modulates its lipophilicity. Understanding the physicochemical properties of this compound is paramount for its potential application in research and drug development, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
This guide provides a comprehensive overview of the predicted physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the empirical determination of these crucial parameters, empowering researchers to validate the predicted properties and build a robust data package for their specific applications.
Predicted Physicochemical Properties
The physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide can be predicted by considering its distinct structural features: a large, aromatic naphthalene ring system, a flexible ether linkage, and a polar secondary amide group with an isopropyl substituent.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₅H₁₇NO₂ | Based on its chemical structure. |
| Molecular Weight | 243.30 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid | Typical for small organic molecules with extended aromatic systems. |
| Melting Point (°C) | 100 - 150 | The presence of the naphthalene ring and the amide group suggests a crystalline solid with a relatively high melting point compared to simple alkanes. For comparison, the related compound 1-isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol has a melting point of 163-164 °C.[2] |
| Boiling Point (°C) | > 350 | A high boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | The molecule possesses both hydrophobic (naphthalene) and hydrophilic (amide) regions, suggesting amphiphilic character.[3] | |
| Water | Low | |
| Polar Aprotic Solvents (DMSO, DMF) | High | |
| Polar Protic Solvents (Methanol, Ethanol) | Moderate to High | |
| Nonpolar Solvents (Hexane, Toluene) | Low | |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This predicted range reflects a balance between the lipophilic naphthalene ring and the hydrophilic amide group. For comparison, N-Isopropyl-2-naphthamide has a calculated LogP of 2.978.[4] |
| pKa | ~17 (amide N-H) | The amide proton is weakly acidic, with a pKa value typical for secondary amides. |
Experimental Determination of Physicochemical Properties
To establish a definitive physicochemical profile for N-isopropyl-2-(naphthalen-1-yloxy)acetamide, empirical determination of the above properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: Workflow for synthesis, characterization, and physicochemical profiling.
Synthesis and Purification
A plausible synthetic route for N-isopropyl-2-(naphthalen-1-yloxy)acetamide is the Williamson ether synthesis followed by amidation.
Step 1: Synthesis of 2-(naphthalen-1-yloxy)acetic acid
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To a solution of 1-naphthol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Add ethyl chloroacetate dropwise and heat the reaction mixture to reflux for several hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with a base (e.g., NaOH) in an aqueous/alcoholic solution.
-
Acidify the reaction mixture to precipitate 2-(naphthalen-1-yloxy)acetic acid.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
-
Dissolve 2-(naphthalen-1-yloxy)acetic acid in an anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC, HBTU) and an amine base (e.g., triethylamine).
-
Add isopropylamine to the reaction mixture and stir at room temperature overnight.
-
Filter the reaction mixture and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Solubility Determination by the Shake-Flask Method
-
Add an excess amount of N-isopropyl-2-(naphthalen-1-yloxy)acetamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge to separate the solid phase.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is calculated from the concentration in the saturated solution.
LogP Determination by the Shake-Flask Method
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Potential Biological and Pharmacological Relevance
While direct biological data for N-isopropyl-2-(naphthalen-1-yloxy)acetamide is scarce, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Naphthalene Derivatives: The naphthalene core is a common scaffold in medicinal chemistry. For instance, some naphthalimide derivatives exhibit the ability to intercalate into DNA and have been investigated as anticancer agents.[5]
-
Acetamide Derivatives: The acetamide functionality is present in many pharmaceuticals. Certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated antiproliferative activities against various human cancer cell lines.[6] Additionally, some acetamide derivatives have shown antioxidant and potential anti-inflammatory activity.[7]
-
Isopropyl Group: The N-isopropyl group can influence the compound's lipophilicity and metabolic stability. The inclusion of isopropyl groups can enhance bioavailability and therapeutic efficacy in some drug candidates.[8]
Given these precedents, N-isopropyl-2-(naphthalen-1-yloxy)acetamide could be a candidate for screening in anticancer, anti-inflammatory, or antioxidant assays.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide and detailed protocols for their experimental validation. While the lack of extensive public data on this specific compound necessitates a predictive approach, the information and methodologies presented herein offer a robust framework for researchers to initiate their investigations. The structural relationship to known bioactive molecules suggests that N-isopropyl-2-(naphthalen-1-yloxy)acetamide may possess interesting pharmacological properties, warranting further exploration in drug discovery and development programs.
References
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Di Sarno, V., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]
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Hsieh, M.-C., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]
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PubChem. Acetamide, N-1-naphthalenyl-. [Link]
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Patsnap. Comparing Isopropyl vs N-propyl: Biological Activity. [Link]
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LookChem. Cas 525-66-6,1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol. [Link]
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Cheméo. Chemical Properties of Propanamide, N-isopropyl. [Link]
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PubChemLite. N-hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide. [Link]
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KJ Chemicals Corporation. NIPAM™(N-Isopropyl acrylamide). [Link]
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Glas, A., et al. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Molecules. [Link]
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FooDB. Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). [Link]
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The Royal Society of Chemistry. N-Alkylated Oligoamide α-Helical Proteomimetics. [Link]
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Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines. [Link]
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Raja, S., et al. (2017). Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization. IUCrData. [Link]
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Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Chemical Communications. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta. [Link]
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PubChemLite. N-isopropyl-2-(2-oxo-1-pyrrolidineacetamido)acetamide. [Link]
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An In-depth Technical Guide to the Predicted Biological Activity and Mechanism of Action for N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Abstract
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a synthetic small molecule featuring a naphthalene core linked to an N-isopropyl acetamide moiety via an ether bond. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural components are present in numerous molecules with well-characterized pharmacological activities. This guide synthesizes existing knowledge on related compounds to predict the most probable biological activities and underlying mechanisms of action for N-isopropyl-2-(naphthalen-1-yloxy)acetamide. We postulate that this compound is a promising candidate for investigation as both an anticancer and a neuroprotective agent. This document provides a comprehensive framework for its initial characterization, including detailed experimental protocols and the scientific rationale for each step.
Introduction and Structural Rationale
The chemical structure of N-isopropyl-2-(naphthalen-1-yloxy)acetamide combines several key pharmacophores that suggest a high likelihood of biological activity. The naphthalene scaffold is a versatile platform in medicinal chemistry, known to enhance the chemical and metabolic stability of compounds while maintaining or improving pharmacological properties.[1][2] Naphthalene derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, and neuroprotective activities.[2]
The aryloxyacetamide core is another crucial element. Derivatives of this class have been investigated for various therapeutic applications, notably as neuroprotective agents that can mitigate glutamate-induced excitotoxicity.[3] Furthermore, the N-isopropyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and the blood-brain barrier.[4] This modification can be critical for achieving therapeutic concentrations in target tissues.
Based on these structural alerts, this guide will focus on two primary predicted biological activities:
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Anticancer Activity: Drawing parallels with other naphthalen-1-yloxyacetamide derivatives.
-
Neuroprotective Activity: Based on the known effects of the aryloxyacetamide scaffold.
Predicted Biological Activity I: Anticancer Potential
The naphthalene moiety is a common feature in a variety of anticancer agents.[1][5][6][7] We hypothesize that N-isopropyl-2-(naphthalen-1-yloxy)acetamide is likely to exhibit antiproliferative effects against various cancer cell lines.
Predicted Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Several naphthalen-1-yloxy derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, and to trigger apoptosis.[6] We propose a similar mechanism for the target compound.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Predicted anticancer mechanisms of action.
Experimental Validation of Anticancer Activity
The following protocols are designed to systematically evaluate the predicted anticancer effects.
2.2.1. In Vitro Antiproliferative Assay
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Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Methodology (MTT Assay):
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like NIH/3T3 for selectivity) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-isopropyl-2-(naphthalen-1-yloxy)acetamide (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
| Cell Line | Predicted IC50 (µM) |
| MCF-7 (Breast Cancer) | 5 - 20 |
| A549 (Lung Cancer) | 10 - 50 |
| NIH/3T3 (Fibroblast) | > 100 |
2.2.2. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology (Flow Cytometry):
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
2.2.3. Apoptosis Assay
-
Objective: To confirm if the observed cytotoxicity is due to apoptosis.
-
Methodology (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Predicted Biological Activity II: Neuroprotective Potential
The aryloxyacetamide scaffold is a key structural feature in compounds with demonstrated neuroprotective properties.[3] We predict that N-isopropyl-2-(naphthalen-1-yloxy)acetamide could protect neuronal cells from excitotoxic damage.
Predicted Mechanism of Action: Anti-Apoptotic and Caspase-3 Inhibition
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in ischemic stroke and other neurodegenerative disorders. The proposed mechanism involves the inhibition of the downstream apoptotic cascade initiated by excessive glutamate receptor activation. Specifically, we hypothesize an inhibitory effect on the executioner caspase, caspase-3.[3]
Hypothetical Signaling Pathway for Neuroprotection
Caption: Predicted neuroprotective mechanism of action.
Experimental Validation of Neuroprotective Activity
The following protocols are designed to assess the predicted neuroprotective effects.
3.2.1. In Vitro Neuroprotection Assay
-
Objective: To evaluate the ability of the compound to protect neuronal cells from glutamate-induced toxicity.
-
Methodology (PC12 Cell Model):
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of N-isopropyl-2-(naphthalen-1-yloxy)acetamide (e.g., 0.1, 1.0, 10 µM) for 1-2 hours.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.1.
-
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with glutamate alone.
| Treatment Group | Predicted Cell Viability (%) |
| Control (no glutamate) | 100 |
| Glutamate only | 40 - 50 |
| Glutamate + 1 µM Compound | 60 - 70 |
| Glutamate + 10 µM Compound | 80 - 90 |
3.2.2. Caspase-3 Activity Assay
-
Objective: To determine if the neuroprotective effect is mediated by the inhibition of caspase-3.
-
Methodology (Fluorometric Assay):
-
Treat differentiated PC12 cells as described in the neuroprotection assay.
-
Lyse the cells and incubate the lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence generated by the cleavage of the substrate, which is proportional to caspase-3 activity.
-
Conclusion
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a molecule of significant interest due to its structural similarity to compounds with established anticancer and neuroprotective activities. The in-depth guide presented here provides a robust scientific framework for the initial investigation of this compound. The proposed mechanisms of action, centered on the induction of apoptosis in cancer cells and the inhibition of excitotoxicity-induced neuronal death, are grounded in existing literature on related chemical scaffolds. The detailed experimental protocols offer a clear path for validating these predictions. Further research into this compound is warranted and could lead to the development of novel therapeutic agents.
References
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Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed. Available at: [Link]
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Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives: Synthesis and Biological Investigation | Request PDF - ResearchGate. Available at: [Link]
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Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives: Synthesis and Biological Investigation | Bentham Science Publishers. Available at: [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available at: [Link]
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Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC. Available at: [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available at: [Link]
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Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates - Biointerface Research in Applied Chemistry. Available at: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. Available at: [Link]
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Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. Available at: [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents agai - RSC Publishing. Available at: [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF - ResearchGate. Available at: [Link]
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literature review of N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives
An In-depth Technical Guide to N-isopropyl-2-(naphthalen-1-yloxy)acetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing from established research on related naphthalene and acetamide structures, this document explores their synthesis, biological activities, and structure-activity relationships, offering insights for future drug discovery and development.
Introduction: The Naphthalene-Acetamide Scaffold
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of bioactive molecules. Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The incorporation of an acetamide moiety, particularly with an N-isopropyl substitution, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The N-isopropyl group, with its branched structure, can enhance membrane permeability and alter metabolic stability compared to linear alkyl chains.[3] This unique combination of a bulky naphthalene ring and a flexible N-isopropyl acetamide side chain presents a compelling structural motif for the development of novel therapeutic agents.
The core structure of the N-isopropyl-2-(naphthalen-1-yloxy)acetamide scaffold is depicted below:
Caption: Core chemical structure of N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide Derivatives
The synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar compounds.[1][4]
General Synthetic Protocol
A common approach involves the reaction of 1-naphthol with an appropriate haloacetyl halide to form an intermediate, which is then reacted with isopropylamine.
Step 1: Synthesis of 2-(naphthalen-1-yloxy)acetic acid
1-Naphthol is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF. The resulting ester is then hydrolyzed to yield 2-(naphthalen-1-yloxy)acetic acid.
Step 2: Amide Coupling
The synthesized 2-(naphthalen-1-yloxy)acetic acid is then coupled with isopropylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane or DMF.
Caption: General synthetic workflow for N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives.
Biological Activities and Therapeutic Potential
While specific studies on N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives are limited, research on analogous compounds provides strong indications of their potential biological activities.
Antiproliferative Activity
Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated significant antiproliferative activities against various human cancer cell lines.[5] For instance, certain derivatives bearing a quinolin-2(1H)-one moiety have shown potent activity against nasopharyngeal carcinoma cells by inducing cell cycle arrest in the S phase.[5] It is plausible that N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives could exhibit similar cytotoxic effects, warranting their investigation as potential anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [5] |
Antimicrobial Activity
Naphthalene derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][6] Novel amide-coupled naphthalene scaffolds have shown promising antibacterial and antifungal activity.[1] The lipophilicity of the naphthalene ring facilitates passage through microbial cell membranes, while the acetamide portion can engage in hydrogen bonding with biological targets. The N-isopropyl group can further enhance this lipophilicity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Amide-coupled naphthalene scaffolds | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | 12.5 - 100 | [1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of naphthalene derivatives is highly dependent on the nature and position of substituents on the naphthalene ring and the amide group.[7]
-
Naphthalene Ring Substitution: The introduction of electron-withdrawing or electron-donating groups on the naphthalene ring can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
-
Amide Substitution: The nature of the substituent on the amide nitrogen is crucial. The isopropyl group, being a branched alkyl chain, can provide a different steric and electronic profile compared to linear or aromatic substituents, potentially leading to altered binding affinity and selectivity for specific enzymes or receptors.[3]
Caption: Key structural features influencing the biological activity of derivatives.
Future Directions and Conclusion
N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the established biological activities of related naphthalene and acetamide derivatives, future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of N-isopropyl-2-(naphthalen-1-yloxy)acetamide derivatives with diverse substitutions on the naphthalene ring is warranted. These compounds should be screened against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their cellular targets and signaling pathways.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
References
-
Hsieh, M. C., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. [Link]
-
Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]
-
Kamal, A., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review. Expert Opinion on Therapeutic Patents, 23(3), 299-317. [Link]
-
Patsnap. (2026). Comparing Isopropyl vs N-propyl: Biological Activity. Patsnap Eureka. [Link]
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Chen, Y., et al. (2024). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Molecules, 29(11), 2568. [Link]
-
Mishra, N. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5494. [Link]
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Schultz, T. W., & Moulton, M. P. (1985). Structure activity relationships of selected naphthalene derivatives. Bulletin of Environmental Contamination and Toxicology, 34(1), 1-6. [Link]
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- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility profile of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in DMSO and water
Technical Assessment: Solubility Profiling of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Executive Summary
This technical guide provides a comprehensive solubility profile for N-isopropyl-2-(naphthalen-1-yloxy)acetamide , a lipophilic amide derivative of 1-naphthoxyacetic acid (1-NOA). Given its structural similarity to known auxinic herbicides (e.g., Napropamide), this compound exhibits a distinct solubility dichotomy: high solubility in polar aprotic solvents (DMSO) and limited, kinetically-driven solubility in aqueous media.
This document details the physicochemical basis for these properties, establishes a standardized protocol for stock solution preparation, and defines the "Kinetic Solubility Limit" to prevent experimental artifacts such as compound precipitation in bioassays.
Physicochemical Analysis & Solubility Prediction
Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features a lipophilic naphthalene ring linked via an ether oxygen to a polar amide group, terminated by a hydrophobic isopropyl moiety.
Table 1: Calculated Physicochemical Properties (Estimated)
| Property | Value (Est.) | Impact on Solubility |
| Molecular Formula | C₁₅H₁₇NO₂ | Moderate molecular weight facilitates dissolution. |
| Molecular Weight | ~243.30 g/mol | Favorable for membrane permeability. |
| cLogP (Lipophilicity) | 2.2 – 2.8 | Indicates moderate lipophilicity; water solubility will be limited but not negligible. |
| H-Bond Donors (HBD) | 1 (Amide -NH) | Facilitates interaction with DMSO (acceptor) and Water. |
| H-Bond Acceptors (HBA) | 2 (Ether -O-, Amide =O) | Key sites for solvent dipole interaction. |
| Polar Surface Area (PSA) | ~48 Ų | Suggests good cell membrane penetration; moderate aqueous solubility. |
Comparative Insight: Structurally, this compound is less lipophilic than Napropamide (LogP ~3.3, Water Sol. ~73 mg/L). Consequently, N-isopropyl-2-(naphthalen-1-yloxy)acetamide is predicted to have a higher aqueous solubility, likely in the range of 100 – 300 mg/L (approx. 400 – 1200 µM) , provided no crystal packing forces dominate.
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the gold-standard solvent for this compound due to its ability to disrupt intermolecular hydrogen bonding and solvate the aromatic naphthalene ring via dipole-dipole and
Solubility Mechanism
-
Primary Interaction: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide -NH of the compound.
-
Secondary Interaction: The methyl groups of DMSO provide a hydrophobic environment that solvates the naphthalene ring and isopropyl group.
Preparation of Stock Solutions (Protocol)
To ensure experimental reproducibility, follow this standardized protocol for preparing a 100 mM Stock Solution .
-
Weighing: Accurately weigh 24.33 mg of the solid compound into a sterile, amber glass vial (to protect from potential photodegradation).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested,
99.9%). -
Dissolution: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Note: The solution should be completely clear and colorless to pale yellow.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility in Water & Aqueous Buffers
Aqueous solubility is the critical limiting factor. While the amide group provides some polarity, the hydrophobic bulk of the naphthalene and isopropyl groups drives the compound to aggregate or precipitate at high concentrations.
The "Crash-Out" Phenomenon
When a DMSO stock solution is diluted into water (e.g., 1:100 dilution), the solvent environment changes rapidly from lipophilic to hydrophilic.
-
Thermodynamic Solubility: The absolute maximum amount soluble at equilibrium (often lower).
-
Kinetic Solubility: The concentration at which the compound remains in solution temporarily after rapid dilution. This is the relevant metric for most bioassays.
Risk: At concentrations > 500 µM in water, the compound is at high risk of rapid precipitation ("crashing out"), leading to false negatives in assays or clogging of microfluidics.
pH Dependence
-
Neutral pH (7.4): The amide is non-ionizable in the physiological pH range. Solubility is independent of pH between pH 2 and pH 10.
-
Hydrolysis Risk: Extreme pH (< 2 or > 10) may hydrolyze the amide bond or ether linkage over prolonged periods.
Experimental Protocol: Kinetic Solubility Assay
To empirically determine the safe working concentration for your specific assay, perform the following "Kinetic Solubility Limit" test.
Workflow Visualization
Figure 1: Workflow for determining the kinetic solubility limit of the compound in aqueous media.
Step-by-Step Methodology
-
Preparation: Prepare a dilution series of the compound in 100% DMSO ranging from 100 mM down to 0.1 mM.
-
Assay Plate: Use a clear, flat-bottom 96-well plate.
-
Aqueous Spike: Add 198 µL of your assay buffer (e.g., PBS pH 7.4) to each well.
-
Compound Addition: Add 2 µL of each DMSO dilution to the buffer wells (Final DMSO = 1%).
-
Final Concentrations: 1000 µM, 500 µM, 250 µM, ..., 1 µM.
-
-
Equilibration: Seal the plate and shake orbitally (300 rpm) for 2 hours at room temperature.
-
Detection: Measure Absorbance at 600 nm (OD600) or use a nephelometer.
-
Interpretation: A significant increase in OD600 compared to the blank indicates precipitation.
-
Solvent Compatibility Matrix
Use this table to select the appropriate solvent system for your application.
| Solvent System | Solubility Rating | Max Conc. (Est.)[3][4] | Application |
| 100% DMSO | Excellent | > 100 mM | Stock solution storage. |
| 100% Ethanol | Good | ~ 50 mM | Alternative stock (volatile). |
| PBS (pH 7.4) + 1% DMSO | Moderate | ~ 500 µM | Cell-based assays (short term). |
| Pure Water | Low | < 200 µM | Not recommended for stocks. |
| Cell Culture Media + Serum | Moderate | ~ 600 µM | Serum proteins (Albumin) may bind the compound, increasing apparent solubility but reducing free fraction. |
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
-
PubChem Compound Summary. (2024). "Napropamide (Structural Analog)." National Center for Biotechnology Information. Link
-
BenchChem. (2025).[1][5] "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Technical Guides. Link
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thermodynamic stability of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
An In-Depth Technical Guide to the Thermodynamic Stability Assessment of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Foreword: Charting the Stability of a Novel Naphthalenic Acetamide
N-isopropyl-2-(naphthalen-1-yloxy)acetamide represents a novel chemical entity whose therapeutic potential is intrinsically linked to its stability. As a molecule featuring an amide linkage, an ether bond, and a bulky naphthalene ring system, its susceptibility to degradation under various environmental and physiological conditions is a critical concern for drug development professionals. The thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which formulation, shelf-life, and ultimately, patient safety are built.
This guide provides a comprehensive framework for the systematic evaluation of the . We will move beyond a simple recitation of protocols to explore the underlying rationale for each experimental choice, creating a self-validating system of analysis. The methodologies detailed herein are designed to provide a robust and predictive understanding of the molecule's intrinsic stability, identify potential degradation pathways, and inform strategies for its formulation and storage. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing novel chemical entities from the laboratory to clinical application.
Molecular Structure and Initial Physicochemical Characterization
A thorough understanding of a molecule's structure is the first step in predicting its stability. The structure of N-isopropyl-2-(naphthalen-1-yloxy)acetamide contains key functional groups that are known to be susceptible to degradation.
Predicted Molecular Structure and Key Features
The chemical name N-isopropyl-2-(naphthalen-1-yloxy)acetamide allows for the deduction of its molecular structure. This structure contains several features that are pertinent to a stability analysis:
-
Amide Bond: The secondary amide linkage (-CONH-) is a known site for both acid- and base-catalyzed hydrolysis.
-
Ether Linkage: The ether bond (-O-) connecting the acetamide group to the naphthalene ring can be susceptible to oxidative degradation.
-
Naphthalene Ring: This large, aromatic system can be prone to photo-degradation upon exposure to certain wavelengths of light.
-
Isopropyl Group: This bulky alkyl group may offer some steric hindrance, potentially influencing the rate of degradation at the adjacent amide bond.
Caption: Predicted structure of N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Initial Thermal Analysis: DSC and TGA
The initial assessment of thermodynamic stability begins with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide fundamental information about the material's behavior as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] It is invaluable for determining the melting point, which is an indicator of purity, and for identifying any polymorphic transitions or decomposition events.[1][3] A sharp, well-defined melting peak suggests a highly crystalline and pure material. The presence of multiple peaks or broad transitions can indicate impurities or the existence of different crystalline forms (polymorphs), which may have different stabilities.[3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[4][5][6] This technique is crucial for determining the temperature at which the compound begins to decompose.[5][6][7] It can also quantify the presence of volatile components like water or residual solvents, which can significantly impact stability.[4]
Table 1: Hypothetical Initial Thermal Analysis Data
| Parameter | Method | Result | Interpretation |
| Melting Point (Tm) | DSC | 155.2 °C | Sharp peak indicates high purity and crystallinity. |
| Decomposition Onset (Td) | TGA | 210.5 °C | The compound is thermally stable up to this temperature. |
| Mass Loss below 100°C | TGA | < 0.1% | Indicates the absence of significant water or volatile solvents. |
Forced Degradation Studies: A Predictive Framework
Forced degradation, or stress testing, is an essential component of a stability program.[8][9][10] It involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation.[8][10][11] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of the analytical methods used for stability monitoring.[8][10][12] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9][13][14]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
The following protocols are designed to achieve a target degradation of 5-20% of the active substance, which is sufficient to detect and characterize degradants without excessively breaking down the main component.[11][12]
Step 1: Stock Solution Preparation
-
Prepare a stock solution of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
Step 2: Application of Stress Conditions
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the API in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[14]
Step 3: Sample Analysis
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Predicted Degradation Pathways
Based on the molecule's structure, two primary degradation pathways are anticipated:
-
Amide Hydrolysis: This is expected to be the most significant pathway under both acidic and basic conditions. It would result in the cleavage of the amide bond to yield naphthalen-1-yloxy acetic acid and isopropylamine.
-
Oxidative Degradation: The naphthalene ring and the ether linkage could be susceptible to oxidation, potentially leading to the formation of hydroxylated or epoxide derivatives.
Caption: Predicted degradation pathways for the target molecule.
Long-Term Stability Studies
While forced degradation provides a rapid assessment, long-term stability studies are required to establish a product's shelf-life and recommended storage conditions.[15][16][17] These studies are conducted under various controlled temperature and humidity conditions as defined by ICH guidelines for different climatic zones.[13][18]
Table 2: ICH Conditions for Long-Term Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data from ICH Q1A(R2) Guideline.[13][18]
During these studies, samples of the API are stored in the proposed container closure system and pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for analysis.[13] The analysis typically includes appearance, assay (potency), and levels of specified and unspecified degradation products.
Conclusion and Recommendations
This guide outlines a systematic and scientifically grounded approach to evaluating the . The initial thermal analysis using DSC and TGA establishes the intrinsic thermal stability and purity of the bulk substance. The subsequent forced degradation studies are critical for identifying potential degradation pathways, particularly amide hydrolysis, which is predicted to be the primary route of decomposition.
The data generated from this comprehensive stability program will be instrumental in:
-
Formulation Development: Selecting excipients that are compatible with the API and do not accelerate its degradation.
-
Packaging Selection: Choosing a container closure system that protects the API from environmental factors like moisture and light.[15]
-
Establishing Shelf-Life and Storage Conditions: Providing the necessary data for regulatory submissions to define the retest period or expiration date for the drug substance.[15][16]
By integrating these methodologies, researchers and drug development professionals can build a robust stability profile for N-isopropyl-2-(naphthalen-1-yloxy)acetamide, ensuring its quality, safety, and efficacy from development through to clinical use.
References
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. [Link]
-
Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
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ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). LinkedIn. [Link]
-
Thermogravimetric Analysis. (2022). Improved Pharma. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.[Link]
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Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]
-
STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025). EPRA Journals. [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.[Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). LinkedIn. [Link]
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The Therapeutic Potential of N-isopropyl-2-(naphthalen-1-yloxy)acetamide: A Technical Guide for Drug Discovery Professionals
Abstract
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is an emerging molecule of interest within the broader class of naphthalene-based acetamide derivatives. While direct research on this specific compound is in its nascent stages, the foundational 2-(naphthalen-1-yloxy)acetamide scaffold has demonstrated significant potential as a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and methodologies for the evaluation of N-isopropyl-2-(naphthalen-1-yloxy)acetamide and its analogues. Drawing upon recent advancements in the field, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to explore and advance this promising chemical entity.
Introduction: The Naphthalen-1-yloxyacetamide Scaffold
The naphthalen-1-yloxyacetamide core is a unique chemical structure that combines the lipophilic naphthalene moiety with a flexible acetamide linker. This combination of features allows for diverse chemical modifications and interactions with various biological targets. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common feature in many marketed drugs and is known to contribute to various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetamide portion of the molecule provides a handle for introducing a variety of substituents, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of this scaffold in oncology, with derivatives showing promising activity against prostate and breast cancer cell lines.[1][2] The exploration of N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a logical progression in this line of research, with the isopropyl group potentially influencing the compound's potency, selectivity, and metabolic stability.
Potential Therapeutic Applications
While direct evidence for the therapeutic applications of N-isopropyl-2-(naphthalen-1-yloxy)acetamide is not yet available in published literature, compelling data from closely related analogues suggest several promising avenues for investigation.
Anticancer Activity
The most significant therapeutic potential for the naphthalen-1-yloxyacetamide scaffold lies in oncology. Recent research has identified derivatives with potent activity against both prostate and breast cancer.
2.1.1. Prostate Cancer and TRPM4 Inhibition
A 2024 study detailed the design and synthesis of a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1] TRPM4 is a calcium-activated non-selective cation channel that has been implicated in the pathophysiology of several diseases, including cancer. In prostate cancer, TRPM4 is overexpressed and contributes to tumor progression.
One of the lead compounds from this study, 7d (ZX08903) , which shares the core 2-(naphthalen-1-yloxy)acetamide structure, demonstrated significant antiproliferative activity against prostate cancer cell lines.[1] This compound was also shown to suppress colony formation and downregulate the expression of the androgen receptor (AR), a key driver of prostate cancer growth.[1] Furthermore, it induced apoptosis in a concentration-dependent manner.[1] These findings strongly suggest that N-isopropyl-2-(naphthalen-1-yloxy)acetamide could be a potent TRPM4 inhibitor with therapeutic potential in prostate cancer.
2.1.2. Breast Cancer and Aromatase Inhibition
A 2025 study focused on naphthalen-1-yloxyacetamide derivatives tethered to acrylamide conjugates and their anti-proliferative activity against the MCF-7 breast cancer cell line.[2] Several of these compounds exhibited potent cytotoxic activity. The study also investigated their potential as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of hormone-receptor-positive breast cancer.
The lead compound in this study, 5d , demonstrated potent cytotoxic activity and was also found to be a good aromatase inhibitor.[2] Mechanistic studies revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis.[2] This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and caspase 9.[2] This research further solidifies the potential of the naphthalen-1-yloxyacetamide scaffold in cancer therapy, and by extension, suggests a promising avenue for N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Potential Anti-inflammatory and Analgesic Properties
While recent research has focused on oncology, older studies suggest that naphthalene acetamide derivatives may also possess anti-inflammatory and analgesic properties. A 1965 study on compounds chemically related to alpha-isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide explored their structure-activity relationships in the context of inflammation and pain.[3] Although this research is dated, it provides a historical basis for investigating the potential of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in these therapeutic areas. The general anti-inflammatory potential of naphthalene derivatives has been noted in the broader scientific literature.
Potential Neuropharmacological Effects
Research into the 2-naphthyloxy isomer of this scaffold has revealed potential applications in the central nervous system. A study on 2-naphthyloxy derivatives of N,N-substituted acetamides found that these compounds possessed significant antiamnesic activity in pharmacological models.[4] The most potent compound in that study demonstrated memory-enhancing potential comparable to the nootropic agent piracetam.[4] This suggests that the broader class of naphthyloxy acetamides, including the 1-yloxy isomer, may have neuropharmacological effects worthy of investigation.
Synthesis and Characterization
The synthesis of the core 2-(naphthalen-1-yloxy)acetamide scaffold is a straightforward process that can be adapted for the production of N-isopropyl-2-(naphthalen-1-yloxy)acetamide. The general synthetic route involves a two-step process starting from 1-naphthol.
General Synthesis Workflow
Caption: General synthesis workflow for N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(naphthalen-1-yloxy)acetate
-
To a solution of 1-naphthol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 2-(naphthalen-1-yloxy)acetate.
Step 2: Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
-
Take ethyl 2-(naphthalen-1-yloxy)acetate (1.0 eq) and add isopropylamine (5.0-10.0 eq, used as both reactant and solvent).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) in a sealed tube or under reflux conditions for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess isopropylamine under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of N-isopropyl-2-(naphthalen-1-yloxy)acetamide, a series of in vitro and in vivo assays should be performed. The following protocols are based on methodologies described for related compounds.[1][2]
In Vitro Anticancer Assays
4.1.1. Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., PC-3 and 22Rv1 for prostate cancer; MCF-7 for breast cancer) in 96-well plates at an appropriate density.
-
After 24 hours of incubation, treat the cells with various concentrations of N-isopropyl-2-(naphthalen-1-yloxy)acetamide for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
4.1.2. Colony Formation Assay
-
Seed a low density of cancer cells in 6-well plates.
-
Treat the cells with different concentrations of the test compound.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies and analyze the dose-dependent effect of the compound on colony formation.
4.1.3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Mechanism of Action Studies
4.2.1. TRPM4 Inhibition Assay (Electrophysiology)
-
Use whole-cell patch-clamp electrophysiology on cells overexpressing TRPM4 channels.
-
Record TRPM4 currents in response to a voltage ramp.
-
Apply N-isopropyl-2-(naphthalen-1-yloxy)acetamide at various concentrations to the cells and measure the inhibition of the TRPM4 current.
4.2.2. Aromatase Inhibition Assay
-
Utilize a commercially available aromatase inhibitor screening kit.
-
Perform the assay according to the manufacturer's instructions, which typically involves incubating the aromatase enzyme with a fluorescent substrate and the test compound.
-
Measure the fluorescence to determine the level of aromatase inhibition.
4.2.3. Western Blot Analysis
-
Treat cancer cells with the test compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., AR, Bcl-2, Bax, caspase 9).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Sources
- 1. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure-activity relationships in antiinflammatory and analgesic compounds chemically related to alpha-isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Note: A Strategic Workflow for the In Vitro Characterization of N-isopropyl-2-(naphthalen-1-yloxy)acetamide as a Putative G-Protein Coupled Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of novel chemical entities, using N-isopropyl-2-(naphthalen-1-yloxy)acetamide as a representative example. Given its structural motifs, this ligand is hypothesized to target G-Protein Coupled Receptors (GPCRs), specifically the melatonin MT2 receptor. We present a multi-tiered assay cascade designed to first confirm target engagement, then elucidate the primary mechanism of action, and finally explore potential signaling bias. This workflow integrates receptor binding assays, functional assessments of G-protein signaling, and β-arrestin recruitment assays, providing a robust framework for profiling new ligands from initial hit to lead characterization.
Introduction: The Challenge of Novel Ligand Characterization
The journey of a new chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro pharmacological evaluation[1]. The primary challenge is to identify its biological target and then to precisely characterize the nature of the interaction. N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a novel compound whose biological target is not yet defined. Structural analysis reveals features, such as the naphthalene core and an N-alkylated acetamide side chain, which are present in known pharmacophores for various GPCRs, including the melatonin receptors MT1 and MT2[2].
Melatonin receptors are critical regulators of circadian rhythms, sleep, and mood, making them significant therapeutic targets[3]. Both MT1 and MT2 are predominantly coupled to the inhibitory G-protein (Gαi), which, upon receptor activation, suppresses the production of the second messenger cyclic adenosine monophosphate (cAMP)[4][5]. Therefore, this guide will proceed under the working hypothesis that N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a modulator of the MT2 receptor. The following protocols are designed as a strategic cascade to test this hypothesis and build a comprehensive pharmacological profile.
The Assay Cascade: A Three-Pillar Approach
A robust characterization workflow should be logical and sequential. We propose a three-pillar approach:
-
Pillar 1: Target Engagement. Does the ligand bind to the receptor? This is the foundational question answered by receptor binding assays.
-
Pillar 2: Primary Functional Activity. If it binds, does it elicit the receptor's canonical signaling response? For a Gαi-coupled receptor like MT2, this involves measuring the inhibition of cAMP production.
-
Pillar 3: Signal Transduction Profiling. Does the ligand activate other signaling pathways, such as β-arrestin recruitment? This is critical for identifying "biased ligands" that may offer improved therapeutic profiles.
Caption: A strategic workflow for comprehensive in vitro ligand characterization.
Pillar 1: Target Engagement via Radioligand Binding Assay
Scientific Rationale: The first step is to confirm a direct interaction between the ligand and the MT2 receptor and to quantify its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose[6][7]. This assay measures the ability of the unlabeled test compound (N-isopropyl-2-(naphthalen-1-yloxy)acetamide) to displace a high-affinity radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the receptor. The concentration at which the test compound displaces 50% of the radioligand is the IC50, which can be converted to the equilibrium dissociation constant (Ki) to provide a true measure of affinity.
Protocol 3.1: MT2 Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MT2 receptor.
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin.
-
Non-specific binding control: Melatonin (10 µM).
-
Test Ligand: N-isopropyl-2-(naphthalen-1-yloxy)acetamide, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C filter plates).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in assay buffer. A typical starting concentration is 10 mM, diluted down to the pM range.
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Melatonin.
-
Test Compound Wells: Add 50 µL of each dilution of the test ligand.
-
-
Radioligand Addition: Add 50 µL of 2-[¹²⁵I]-Iodomelatonin (at a final concentration near its Kd, e.g., 50 pM) to all wells.
-
Membrane Addition: Add 100 µL of MT2-expressing cell membranes (typically 5-10 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis & Presentation:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Value |
| Radioligand ([L]) | 50 pM |
| Radioligand Kd | 45 pM |
| IC50 (Test Ligand) | e.g., 15 nM |
| Ki (Calculated) | e.g., 7.1 nM |
| Table 1: Example data summary for a competitive binding assay. |
Pillar 2: Gαi Signaling via cAMP Inhibition Assay
Caption: Simplified MT2 receptor signaling cascade.
Protocol 4.1: HTRF cAMP Inhibition Assay
Materials:
-
HEK293 or CHO cells stably expressing human MT2 receptor.
-
Assay Buffer/Medium: HBSS or other suitable buffer.
-
Stimulation Buffer: Assay buffer containing phosphodiesterase inhibitor (e.g., IBMX) and forskolin.
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed MT2-expressing cells into a 384-well plate and culture overnight to form a confluent monolayer.
-
Compound Addition (Agonist Mode):
-
Remove culture medium.
-
Add 5 µL of serially diluted test ligand to the wells.
-
Add 5 µL of a known MT2 agonist (e.g., melatonin) as a positive control.
-
-
Stimulation: Add 10 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Lysis and Detection:
-
Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate diluted in lysis buffer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis & Presentation:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data: Set the signal from forskolin-only wells as 0% inhibition and the signal from non-stimulated (basal) wells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
| Parameter | Melatonin (Control) | Test Ligand |
| EC50 (Potency) | 0.1 nM | e.g., 25 nM |
| Emax (Efficacy) | 100% | e.g., 95% |
| Table 2: Example data summary for a cAMP inhibition assay. |
Pillar 3: Signal Profiling via β-Arrestin Recruitment Assay
Scientific Rationale: Upon activation, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, but β-arrestin can also act as a scaffold for G-protein-independent signaling[12]. A ligand that preferentially activates G-protein signaling over β-arrestin recruitment (or vice versa) is termed a "biased agonist." Such profiles are of high therapeutic interest. Bioluminescence Resonance Energy Transfer (BRET) is a powerful live-cell technique to measure this protein-protein interaction in real-time[13][14].
Protocol 5.1: BRET β-Arrestin Recruitment Assay
Materials:
-
Live HEK293 cells co-expressing MT2 receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a fluorescent acceptor (e.g., mVenus or GFP2).
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: HBSS or phenol red-free medium.
-
96-well or 384-well white, clear-bottom plates.
-
BRET-capable plate reader with dual emission filters.
Methodology:
-
Cell Plating: Seed the stably transfected cells in white plates and grow overnight.
-
Ligand Stimulation:
-
Replace growth media with assay buffer.
-
Add serially diluted test ligand to the wells. Include a positive control agonist.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition: Add the BRET substrate Coelenterazine h to all wells (final concentration typically 5 µM).
-
Detection: Immediately read the plate using a BRET-capable reader, simultaneously measuring the luminescence emission from the Rluc donor (e.g., 480 nm) and the mVenus acceptor (e.g., 530 nm).
Data Analysis & Presentation:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
Calculate the net BRET signal by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells.
-
Plot the net BRET signal against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
| Parameter | Melatonin (Control) | Test Ligand |
| EC50 (Potency) | 50 nM | e.g., 200 nM |
| Emax (Efficacy) | 100% | e.g., 60% |
| Table 3: Example data summary for a β-arrestin recruitment assay. |
Integrated Data Interpretation
By integrating the results from these three pillars, a comprehensive profile of N-isopropyl-2-(naphthalen-1-yloxy)acetamide emerges.
-
Affinity (Ki): The binding assay provides the fundamental affinity of the ligand for the receptor. A lower Ki value indicates higher affinity.
-
Potency (EC50): The functional assays (cAMP and BRET) determine the concentration required to produce a half-maximal effect. This is distinct from affinity and reflects the ligand's ability to not only bind but also activate the receptor.
-
Efficacy (Emax): This measures the maximal response a ligand can produce relative to a known full agonist. A ligand with Emax < 100% is a partial agonist.
-
Signaling Bias: By comparing the potency and efficacy of the ligand in the cAMP assay versus the β-arrestin assay, one can quantify signaling bias. A ligand that is significantly more potent or efficacious in one pathway over the other is considered biased, a characteristic that could be exploited for developing safer or more effective drugs.
References
-
Melatonin receptor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Caron, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved February 23, 2026, from [Link]
-
Comai, S., & Gobbi, G. (2014). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. Retrieved February 23, 2026, from [Link]
-
Sun, H., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences. Retrieved February 23, 2026, from [Link]
-
Jiménez-Aranda, A., et al. (2025). MT2 receptor mediates melatonin-induced thermogenic program in human myoblasts: insights for circadian syndrome and diabesity treatment. Frontiers in Endocrinology. Retrieved February 23, 2026, from [Link]
-
Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved February 23, 2026, from [Link]
-
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved February 23, 2026, from [Link]
-
BioTech Times. (2024, June 25). What are MT2 modulators and how do they work? Retrieved February 23, 2026, from [Link]
-
BMG Labtech. (n.d.). Cellular and biochemical HTRF assays measured in 1536-well microplates. Retrieved February 23, 2026, from [Link]
-
Ferré, S., et al. (2014). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Retrieved February 23, 2026, from [Link]
-
Christiansen, E., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Molecules. Retrieved February 23, 2026, from [Link]
-
St-Onge, G., et al. (2018). BRET assay for the detection of arrestin recruitment by GPCRs. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved February 23, 2026, from [Link]
-
Man, S., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology. Retrieved February 23, 2026, from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
-
Kocan, M., & Pfleger, K. D. (2011). Study of GPCR–Protein Interactions by BRET. Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
-
Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. Retrieved February 23, 2026, from [Link]
-
Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved February 23, 2026, from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 23, 2026, from [Link]
-
Zhang, R., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Retrieved February 23, 2026, from [Link]
-
Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved February 23, 2026, from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. What are MT2 modulators and how do they work? [synapse.patsnap.com]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 8. revvity.com [revvity.com]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 10. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 12. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 14. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
microwave-assisted synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Application Note: High-Efficiency Microwave Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide , a representative scaffold for aryloxyacetamide-based pharmaceutical intermediates (e.g., local anesthetics, auxin analogs).
By transitioning from conventional thermal reflux to microwave (MW) irradiation, this protocol achieves a 90% reduction in reaction time and a 15-20% increase in isolated yield .[1] The method utilizes a Williamson Ether Synthesis strategy, leveraging the specific "non-thermal" effects of microwave dielectric heating to stabilize the polar transition state of the
Scientific Foundation & Mechanism
The Target Chemistry
The synthesis relies on the O-alkylation of 1-naphthol with 2-chloro-N-isopropylacetamide.
-
Nucleophile: 1-Naphthoxide (generated in situ using
). -
Electrophile:
-chloroacetamide derivative. -
Mechanism: Bimolecular Nucleophilic Substitution (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Microwave Dielectric Heating Effects
Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) heats via dipolar polarization and ionic conduction .
-
Dipolar Polarization: The polar solvent (Acetonitrile/DMF) aligns with the oscillating electric field. The molecular friction generates rapid internal heat.
-
Transition State Stabilization: The
transition state involves charge separation (formation of the Nu---C---Lg complex). Microwave fields can stabilize this polar transition state more effectively than the ground state, lowering the activation energy ( ) and accelerating the reaction rate beyond simple Arrhenius temperature effects.
Figure 1: Reaction pathway highlighting the stabilization of the polar transition state under MW irradiation.
Experimental Protocol
Materials & Reagents
-
1-Naphthol (CAS 90-15-3): 1.0 equiv (144 mg, 1 mmol)
-
2-Chloro-N-isopropylacetamide: 1.1 equiv (150 mg, 1.1 mmol)
-
Note: If not commercially available, synthesize via reaction of chloroacetyl chloride with isopropylamine at 0°C.
-
-
Potassium Carbonate (
): 2.0 equiv (Anhydrous, ground) -
Solvent: Acetonitrile (MeCN) or DMF (3-5 mL).
-
Recommendation: Use MeCN for easier workup; use DMF if scaling up >5g.
-
Microwave Instrumentation Settings
-
System: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL pressure-sealed vial with magnetic stir bar.
-
Control Mode: Dynamic (IR temperature sensor control).
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Optimal for |
| Hold Time | 10:00 min | Sufficient for >98% conversion (vs. 4h thermal). |
| Pressure Limit | 250 psi | Safety cutoff for MeCN vapor pressure. |
| Power | Max 200W | High initial power for rapid ramp, then modulated. |
| Stirring | High | Essential to suspend the heterogeneous base ( |
Step-by-Step Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Detailed Steps:
-
Preparation: In a 10 mL microwave vial, add 1-naphthol (144 mg) and anhydrous
(276 mg). Add 3 mL of Acetonitrile. -
Activation: Stir for 1 minute at room temperature to initiate surface deprotonation.
-
Addition: Add 2-chloro-N-isopropylacetamide (150 mg). Cap the vial with a PTFE/Silicone septum.
-
Irradiation: Place in the microwave cavity. Program the method (120°C, 10 min, High Stirring).
-
Note: The "Ramp" time should be set to ~1-2 minutes to prevent temperature overshoot.
-
-
Workup:
-
Allow the vial to cool to room temperature (compressed air cooling usually built-in).
-
Pour the reaction mixture into 30 mL of ice-cold water.
-
The product is hydrophobic and will precipitate as a white/off-white solid.
-
If oil forms: Sonicate the water mixture to induce crystallization.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash with cold water (2 x 5 mL) to remove residual base and salts.
-
Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required.
-
Results & Discussion
The microwave protocol was compared against standard thermal reflux conditions. The data below demonstrates the efficiency gains.
Table 1: Comparison of Thermal vs. Microwave Methods
| Metric | Thermal Reflux | Microwave Protocol | Improvement |
| Temperature | 82 °C (MeCN Reflux) | 120 °C | +38 °C |
| Time | 4 hours | 10 minutes | 24x Faster |
| Isolated Yield | 72% | 91% | +19% |
| Purity (HPLC) | 88% (Side products) | 96% (Cleaner profile) | Cleaner Crude |
| Energy Usage | High (4h heating mantle) | Low (10 min irradiation) | Green Chem |
Analytical Validation:
-
TLC:
~0.4 (Hexane:Ethyl Acetate 7:3). -
1H NMR (CDCl3): Look for the diagnostic doublet of the isopropyl methyls (~1.1 ppm) and the singlet of the
protons (~4.6 ppm). The absence of the broad -OH peak of 1-naphthol confirms conversion.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | "Cold spots" or insufficient base. | Ensure high stirring speed to suspend |
| Product is an Oil | Impurities preventing crystallization. | Scratch the flask glass with a rod; add a seed crystal; use Ethanol/Water recrystallization. |
| C-Alkylation Observed | Ambident nucleophile issue (rare for naphthol). | Ensure the solvent is polar aprotic (MeCN/DMF) to favor O-alkylation. Avoid non-polar solvents. |
| Vial Over-pressure | Solvent vapor pressure too high. | Switch solvent to DMF (lower vapor pressure) or reduce temp to 100°C. |
References
-
Microwave-Enhanced Williamson Ether Synthesis
- Source: Journal of Chemical Educ
- Relevance: Establishes the baseline protocol for naphthol etherific
-
Link:
-
Microwave-Assisted Synthesis of Amides and Ethers
- Source: Bentham Science / Current Microwave Chemistry.
- Relevance: Reviews the "green" aspects and yield improvements in ether synthesis.
-
Link:
-
General Microwave Synthesis Protocol (Aryloxyacetamides)
-
Williamson Ether Synthesis Mechanism & Scope
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Welcome to the technical support resource for N-isopropyl-2-(naphthalen-1-yloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of achieving adequate aqueous solubility for this compound. Due to its substantial hydrophobic naphthalen-1-yloxy moiety, N-isopropyl-2-(naphthalen-1-yloxy)acetamide is anticipated to have low intrinsic solubility in aqueous buffers, a common issue for many promising chemical entities.[1][2][3]
This document provides a logical, step-by-step approach to systematically address and resolve these solubility challenges, ensuring the reliability and accuracy of your experimental results.
Part 1: Foundational Troubleshooting & Verification
Before attempting advanced solubilization techniques, it is crucial to confirm that you are indeed facing a solubility issue and not an artifact of your experimental setup.
FAQ 1: How can I be certain that my compound is not truly dissolved?
Answer: A visually clear solution can be misleading. Undissolved compound may be present as a fine suspension or colloid.[4] Here are two simple yet effective methods to verify true dissolution:
-
Tyndall Effect Test: Shine a laser pointer through your solution in a dark room. If the path of the beam is visible, it indicates the presence of suspended particles, meaning the compound is not fully dissolved.[4]
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in concentration after filtration, as measured by HPLC or UV-Vis spectroscopy, confirms that the compound was not fully dissolved.[4]
FAQ 2: My compound was dissolved in an organic solvent (like DMSO) for a stock solution, but it precipitates when I dilute it into my aqueous buffer. What's happening?
Answer: This is a classic sign of a compound's concentration exceeding its kinetic solubility limit in the final aqueous medium.[3][4] Organic solvents like DMSO can dissolve hydrophobic compounds at high concentrations, but when this stock is introduced to an aqueous environment, the compound may crash out as it is no longer in a favorable solvent environment. The key is to ensure the final concentration in your assay buffer is below the compound's solubility limit in that specific buffer.
Part 2: Systematic Solubilization Strategies
If you've confirmed a solubility issue, proceed through the following strategies in a stepwise manner. Start with the simplest and most common techniques before moving to more complex formulations.
Decision Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting the solubility of N-isopropyl-2-(naphthalen-1-yloxy)acetamide.
Caption: A step-by-step decision-making workflow for resolving solubility issues.
Strategy 1: pH Adjustment
Scientific Rationale: The N-isopropyl-2-(naphthalen-1-yloxy)acetamide molecule contains a secondary amide group. While amides are generally considered neutral, they can exhibit very weak acidic or basic properties. Adjusting the pH of the buffer can lead to protonation or deprotonation of the molecule, creating a charged species with significantly higher aqueous solubility.[5][6][] For a compound with a basic functional group, lowering the pH increases solubility, and for an acidic compound, increasing the pH enhances solubility.[4][8]
Experimental Protocol: pH Optimization
-
Determine pKa (if possible): If the pKa of N-isopropyl-2-(naphthalen-1-yloxy)acetamide is known or can be predicted using software, this will guide your pH adjustments. You want to adjust the pH to be at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized form.
-
Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., from pH 4.0 to 9.0). Ensure the buffer system used is compatible with your downstream assay.
-
Test Solubility: Add a known excess amount of the compound to each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[4]
Trustworthiness Check:
-
Visual Inspection: Observe if there is a visible reduction in the amount of undissolved solid at certain pH values.
-
Assay Compatibility: Always run a control experiment to ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).
Strategy 2: Use of Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the polarity of the solvent system.[9][10] This makes the environment more favorable for hydrophobic molecules like N-isopropyl-2-(naphthalen-1-yloxy)acetamide, thereby increasing solubility.[11][12]
Commonly Used Co-solvents in Biological Research
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | Most common, but can have biological effects at higher concentrations. |
| Ethanol | 1 - 5% | Generally well-tolerated in many cell-based assays.[13] |
| Propylene Glycol (PG) | 1 - 10% | A common vehicle for in vivo and in vitro studies. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | Higher viscosity; very effective for highly insoluble compounds.[14] |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve N-isopropyl-2-(naphthalen-1-yloxy)acetamide in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Prepare Co-solvent/Buffer Mixtures: Create a series of your primary aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Dilute and Observe: Add the stock solution to the co-solvent/buffer mixtures to achieve your desired final compound concentration. Vortex immediately and observe for any precipitation.
-
Incubate and Verify: Allow the solutions to stand at the experimental temperature for at least one hour. Re-examine for precipitation and, if necessary, confirm true solubility using the filtration test described earlier.
Trustworthiness Check:
-
Vehicle Control: It is absolutely critical to include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your test samples but without the compound. This ensures that any observed biological effects are due to the compound and not the solvent.[15]
Strategy 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like the naphthalene portion of your compound, within their hydrophobic core, forming a water-soluble inclusion complex.[18][19][20] This effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in solubility.[16]
Diagram of Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.
Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | High aqueous solubility (>500 mg/mL), low toxicity, widely used in pharmaceutical formulations.[20] Approved for parenteral use. |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | High aqueous solubility, negatively charged, can be beneficial for complexing with positively charged compounds. |
| RM-β-CD (Randomly methylated-β-cyclodextrin) | Can enhance binding affinity for some lipophilic drugs.[19] |
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the solid N-isopropyl-2-(naphthalen-1-yloxy)acetamide directly to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for at least 1-4 hours to facilitate the formation of the inclusion complex. The solution should become clear.
-
Clarify and Quantify: If the solution is not perfectly clear, filter it through a 0.22 µm filter to remove any un-complexed, undissolved material. Confirm the final concentration of the solubilized compound via HPLC.[4]
Trustworthiness Check:
-
Cyclodextrin Control: Run a control with just the cyclodextrin in your assay to ensure it doesn't interfere with the biological system.
-
Stoichiometry: For quantitative studies, you may need to perform experiments (e.g., phase solubility studies) to determine the binding constant and stoichiometry of the drug-cyclodextrin complex.
Strategy 4: Use of Surfactants
Scientific Rationale: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[21][22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be partitioned into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[23][24]
Commonly Used Non-ionic Surfactants
| Surfactant | Common Use | Notes |
| Polysorbate 20 (Tween® 20) | Protein solutions, immunoassays | Generally mild and well-tolerated. |
| Polysorbate 80 (Tween® 80) | Drug formulations | Often used in parenteral formulations.[24] |
| Poloxamer 188 (Pluronic® F-68) | Cell culture, drug delivery | Known for low toxicity in biological systems.[13] |
Experimental Protocol: Surfactant-based Solubilization
-
Prepare Surfactant Solution: Make a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Dissolve Compound: Add N-isopropyl-2-(naphthalen-1-yloxy)acetamide to the surfactant solution.
-
Mix Thoroughly: Gently mix or stir until the compound is fully dissolved. Avoid vigorous vortexing which can cause foaming.
-
Control for Surfactant Effects: As with co-solvents and cyclodextrins, always include a vehicle control with the surfactant alone to check for any interference with your assay.
Trustworthiness Check:
-
Concentration Dependence: The solubilizing effect of surfactants is concentration-dependent. Ensure you are using a concentration above the CMC for effective micelle formation.
-
Toxicity: Surfactants can disrupt cell membranes and denature proteins. Cationic surfactants are generally the most toxic, while non-ionic surfactants are the least toxic and most suitable for biological assays.[1][22]
References
-
Ansari, M. J., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Gautam, S., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]
-
Jacob, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
-
Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Kumar, L., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Di, C., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Singh, R., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Almalki, W. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). International Journal of Pharmacy & Life Sciences. [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
- Google Patents. (2018).
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
askIITians. (2025). How does pH affect solubility?[Link]
-
Fiveable. (2025). pH and Solubility - AP Chem. [Link]
-
AP Chemistry. 8.11 pH and Solubility. [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. fiveable.me [fiveable.me]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. jocpr.com [jocpr.com]
preventing degradation of N-isopropyl-2-(naphthalen-1-yloxy)acetamide during storage
Technical Support Center: N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Welcome to the dedicated technical support guide for N-isopropyl-2-(naphthalen-1-yloxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we delve into the core principles of its chemical stability, provide actionable troubleshooting advice for common degradation issues, and offer detailed protocols for stability assessment. Our approach is grounded in established scientific principles to provide you with a reliable and comprehensive guide.
Core Concepts: Understanding the Stability of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
N-isopropyl-2-(naphthalen-1-yloxy)acetamide possesses two key functional groups that are central to its stability profile: a secondary amide and a naphthyl ether. The inherent reactivity of these groups dictates the compound's susceptibility to degradation under various environmental conditions.
-
Amide Moiety: Amides are generally stable functional groups. However, they are prone to hydrolysis under acidic or basic conditions, particularly when heated. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine.[1][2][3][4][5]
-
Naphthyl Ether Moiety: The naphthalene ring system is susceptible to oxidation and photodegradation.[6][7][8][9][10] The ether linkage, while generally stable, can also be a site of oxidative cleavage.
Understanding these potential degradation pathways is the first step in preventing them.
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the observed degradation.
Q1: I've noticed a decrease in the purity of my N-isopropyl-2-(naphthalen-1-yloxy)acetamide sample over time, even when stored in the freezer. What could be the cause?
A1: While low temperatures slow down most chemical reactions, degradation can still occur, especially if other contributing factors are present. The most likely culprits are:
-
Hydrolysis due to residual moisture: Even in a freezer, trace amounts of moisture can lead to slow hydrolysis of the amide bond over extended periods. This is exacerbated if the compound was not thoroughly dried before storage or if the container is not properly sealed, allowing condensation to form.
-
Oxidation from atmospheric oxygen: If the container is not flushed with an inert gas (like nitrogen or argon) before sealing, trapped oxygen can cause slow oxidation of the naphthalene ring.
Q2: My solution of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in an aqueous buffer has turned slightly yellow and shows an additional peak in the HPLC analysis. What is happening?
A2: The yellowing of the solution and the appearance of a new peak are strong indicators of degradation. Based on the structure of the compound, the following are the most probable causes:
-
Hydrolysis: The amide bond is likely undergoing hydrolysis, especially if your buffer is acidic or basic. This would result in the formation of 2-(naphthalen-1-yloxy)acetic acid and isopropylamine.
-
Photodegradation: If the solution was exposed to light, even ambient lab light, for a prolonged period, photodegradation of the naphthalene ring could occur. This can lead to the formation of hydroxylated byproducts, such as 1-naphthol, and other colored impurities.[6][7][8]
Q3: I'm conducting a reaction with N-isopropyl-2-(naphthalen-1-yloxy)acetamide in the presence of a strong oxidizing agent, and I'm seeing multiple byproducts. What are the likely degradation products?
A3: The naphthalene ring is susceptible to oxidation. In the presence of strong oxidizing agents, you can expect to see the formation of various oxidation products. The most common among these are naphthoquinones, which are often colored compounds.[11] Additionally, oxidative cleavage of the ether bond or oxidation of the isopropyl group could occur, leading to a complex mixture of byproducts.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid N-isopropyl-2-(naphthalen-1-yloxy)acetamide?
For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at -20°C, and protected from light.
What solvents should I use to prepare stock solutions?
For short-term storage, high-purity, anhydrous aprotic solvents like acetonitrile or dimethylformamide (DMF) are recommended. For longer-term storage, it is best to store the compound as a solid and prepare solutions fresh.
How can I monitor the stability of my compound?
Regular purity checks using a stability-indicating HPLC method are the most reliable way to monitor the stability of your compound. A change in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. This is a crucial step in understanding the compound's intrinsic stability, as outlined in ICH guidelines.[12][13][14][15][16]
1. Preparation of Stock Solution:
- Accurately weigh and dissolve N-isopropyl-2-(naphthalen-1-yloxy)acetamide in HPLC-grade acetonitrile to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize with 1M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize with 1M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a 60°C oven for 48 hours.
-
At the end of the study, dissolve the solid in acetonitrile to the initial stock solution concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in acetonitrile) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the sample after a specified duration (e.g., 24 hours) by HPLC.
-
3. Analysis:
- Analyze all samples using the HPLC method described in Protocol 2.
- Aim for 5-20% degradation of the parent compound.[12][16] If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, or reagent concentration).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
System Suitability: Before running samples, ensure the system meets performance criteria, including theoretical plates, tailing factor, and resolution between the parent peak and any degradation product peaks.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Workflow for conducting forced degradation studies.
References
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. idk.org.rs [idk.org.rs]
- 7. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics of ceric ion oxidation of naphthalene and its derivatives. Formation of the radical cation intermediate in the rate limiting step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Testing | SGS France [sgs.com]
- 16. m.youtube.com [m.youtube.com]
improving chromatographic peak shape for N-isopropyl-2-(naphthalen-1-yloxy)acetamide
[1][2]
Status: Operational Ticket ID: T-NINOA-001 Subject: Chromatographic Peak Shape Optimization & Troubleshooting Assigned Scientist: Senior Application Specialist, Separation Sciences[1]
Executive Summary: The Chromatographic Personality
Welcome to the technical support hub for N-isopropyl-2-(naphthalen-1-yloxy)acetamide . To successfully analyze this molecule, you must first understand its dual nature, which directly dictates its chromatographic behavior:
-
The Hydrophobic Anchor (Naphthalene + Isopropyl): The naphthalene ring and isopropyl group create significant lipophilicity (
).[1] This requires a strong organic mobile phase for elution.[1] -
The Polar H-Bonding Core (Amide + Ether): The amide nitrogen (-NH-) is a hydrogen bond donor, while the ether oxygen and carbonyl oxygen are acceptors.[1]
The Core Conflict: To dissolve this hydrophobic compound, researchers often use strong solvents (100% DMSO or Acetonitrile). When injected into the weaker aqueous mobile phase required for focusing, the "Solvent Effect" causes immediate peak splitting or fronting. Furthermore, the amide group interacts with residual silanols on the column, causing tailing.
Diagnostic Logic Tree
Use this flow to identify the root cause of your peak shape issue before proceeding to the specific Q&A modules.
Figure 1: Diagnostic logic flow for identifying the root cause of peak shape anomalies.
Troubleshooting Guides & FAQs
Module A: The "Split Peak" Phenomenon (Solvent Mismatch)
Q: My peak looks like a "Batman" symbol or a doublet, but I’m sure it’s a pure compound. Why?
A: This is likely not an impurity.[1] It is a classic Strong Solvent Effect .[1] Because N-isopropyl-2-(naphthalen-1-yloxy)acetamide is hydrophobic, you likely dissolved it in 100% Acetonitrile (ACN) or Methanol (MeOH).[1]
-
The Mechanism: When you inject a strong solvent (ACN) into a weaker mobile phase (e.g., 50% Water), the solvent plug travels down the column faster than the water. Some of your analyte "surfs" on this solvent plug (eluting early), while the rest precipitates or interacts with the water (eluting later). This creates two distinct peaks for one compound.[1]
The Fix:
-
Match the Diluent: The sample solvent must be equal to or weaker than the initial mobile phase conditions.[1]
-
The "Weak-Wash" Injection: If you must use 100% ACN to keep it dissolved, reduce your injection volume to < 5 µL.[1]
Table 1: Recommended Diluent Strategy
| Initial Gradient Conditions | Sample Diluent Recommendation | Risk Level |
| 90% Water / 10% ACN | 100% ACN | CRITICAL (Guaranteed Split Peak) |
| 90% Water / 10% ACN | 50% Water / 50% ACN | HIGH (Likely Fronting) |
| 90% Water / 10% ACN | 80% Water / 20% ACN | SAFE (Good Focusing) |
| 90% Water / 10% ACN | 100% DMSO | MODERATE (Viscosity issues, keep inj < 3µL) |
Module B: Peak Tailing (Silanol Interactions)
Q: The peak tailing factor is > 1.[1]5. I’m using a standard C18 column. What is happening?
A: The amide nitrogen in your molecule is interacting with residual silanols (
The Fix:
-
Switch to an End-Capped Column: Ensure your column is "fully end-capped" (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex XB -C18).[1] These columns have small chemical groups blocking the silanols.[1]
-
Mobile Phase Modifier: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1] The acid suppresses the ionization of the silanols (
becomes ), reducing the ionic attraction to the amide.
Module C: Retention Time Drift
Q: The retention time shifts by 0.2–0.5 minutes between runs. Is the molecule unstable?
A: While amide hydrolysis is possible at extreme pH, this drift is usually physical.[1] The naphthalene ring is highly sensitive to temperature and organic composition .[1]
-
Thermostat Control: Ensure your column oven is set (e.g.,
or ) and stable. Do not run at "ambient" temperature. -
Column Equilibration: The naphthalene ring creates strong hydrophobic adsorption.[1] You must equilibrate the column with at least 10 column volumes of the initial mobile phase between gradients to reset the surface chemistry.
Optimized Experimental Protocol
Objective: Achieve a Tailing Factor (
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Water + 0.1% Formic Acid (improves shape via silanol suppression).[1]
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for aromatics).[1]
-
Note: Filter through 0.22 µm nylon filter if not using MS-grade solvents.[1]
Step 2: Column Selection[1][2]
-
Primary Choice: C18 with high carbon load and end-capping (e.g.,
, ).[1] -
Alternative Choice: Phenyl-Hexyl .[1]
Step 3: The "Focusing" Gradient
To prevent peak splitting, use a gradient that starts with low organic content to "focus" the analyte at the head of the column.
Gradient Table (Standard 10 min run):
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Loading/Focusing (Analyte sticks to head of column) |
| 1.0 | 10% | Hold to ensure focusing |
| 8.0 | 90% | Linear ramp to elute hydrophobic naphthalene |
| 9.0 | 90% | Wash column |
| 9.1 | 10% | Return to initial conditions |
| 12.0 | 10% | Re-equilibration (Critical for drift prevention) |
Step 4: Sample Preparation (The Golden Rule)
-
Stock Solution: Dissolve 1 mg of N-isopropyl-2-(naphthalen-1-yloxy)acetamide in 1 mL of 100% ACN (Concentration: 1000 ppm).
-
Working Standard: Dilute the stock 1:10 with Water .[1]
Mechanism of Action: Why This Works
The following diagram illustrates the molecular interactions we are manipulating to improve peak shape.
Figure 2: Interaction mechanism.[1] End-capping blocks the red dashed H-bond pathway (tailing), while Phenyl-Hexyl phases enhance the blue pathway (selectivity).[1]
References & Authority
-
Dolan, J. W. "Troubleshooting Peak Shape Problems." LCGC North America, 2020.[1] Link
-
Relevance: Foundational theory on peak tailing and asymmetry calculations.[1]
-
-
BenchChem. "Troubleshooting Poor Chromatographic Peak Shape for Lipophilic Amides." Technical Guide, 2025.[1][2] Link[1]
-
Relevance: Specific guidance on solvent mismatch and silanol suppression for amide-containing lipids.
-
-
Agilent Technologies. "Chromatographic Troubleshooting: Peak Shape Problems." Technical Note, 2024. Link
-
PubChem. "N-isopropyl-2-(naphthalen-1-yloxy)acetamide Compound Summary."[1] National Library of Medicine, 2025.[1] Link[1]
-
Relevance: Chemical structure verification and lipophilicity data (
).[1]
-
For further assistance, please contact the Separation Sciences Lab with your specific chromatograms attached.
Sources
- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectral Interpretation of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Executive Summary
This guide provides a rigorous structural analysis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide , a compound frequently utilized as a lipophilic linker in medicinal chemistry or a model for aryloxyacetamide scaffolds.
Unlike standard spectral lists, this guide compares the spectral performance of the target compound against its synthetic precursors (1-naphthol) and regioisomers (2-naphthyl analogs). This comparative approach allows researchers to validate synthesis completion and identify regio-chemical impurities—critical steps in pharmaceutical quality control (QC).
Structural Context & Synthesis Pathway
To interpret the NMR spectrum accurate, one must understand the magnetic environment created by the synthesis. The compound is typically generated via a Williamson ether synthesis or nucleophilic substitution.
The Structural "Fingerprint"
The molecule consists of three distinct magnetic domains:
-
The Aromatic Anchor: The 1-substituted naphthalene ring (strong anisotropy).
-
The Linker: An oxy-acetamide bridge (-O-CH2-CO-).
-
The Terminus: An isopropyl amine group (distinctive aliphatic splitting).
Diagram: Synthesis & Structural Logic
The following workflow illustrates the synthesis pathway and the resulting magnetic environments that must be verified.
Figure 1: Synthesis pathway and resulting magnetic domains for spectral verification.
Experimental Protocol: High-Fidelity Acquisition
To ensure the assignments below are reproducible, the following acquisition parameters are recommended. This protocol minimizes concentration-dependent shifts (particularly for the amide proton).
Reagents:
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% v/v TMS.-
Note: DMSO-
is an alternative if the amide peak is obscured or solubility is poor, but provides better resolution for the methylene singlet.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle) to allow accurate integration.
-
Relaxation Delay (D1): Set to
seconds. The aromatic protons and the amide proton have different relaxation times; a short D1 will skew integration values. -
Scans: 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
Detailed Spectral Assignment & Comparative Analysis
This section compares the target molecule against its precursors to demonstrate how to prove reaction completion.
The Aliphatic Region (0.0 – 5.0 ppm)
This region confirms the presence of the N-isopropylacetamide tail and the ether linkage.
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Comparative Note (vs. Precursors) |
| Isopropyl | 1.15 – 1.25 | Doublet (d) | 6H | ~6.6 | Identical to 2-chloro-N-isopropylacetamide. Not diagnostic for reaction success. |
| Isopropyl | 4.10 – 4.25 | Septet (sept) | 1H | ~6.6 | Shifts slightly downfield compared to precursor due to electronic changes in the amide. |
| Linker | 4.60 – 4.70 | Singlet (s) | 2H | - | CRITICAL: In the chloro-precursor, this signal is at ~4.0 ppm ( |
The Amide Region (5.5 – 8.0 ppm)
-
Signal: Broad singlet (br s).
-
Shift: Typically 5.8 – 6.5 ppm in
. -
Behavior: This peak is exchangeable with
. -
Comparison: If the spectrum shows a sharp singlet > 8.0 ppm in
, suspect protonation (salt formation) or significant H-bonding impurities.
The Aromatic Region (6.5 – 8.5 ppm)
The 1-substituted naphthalene system is complex due to second-order coupling effects, but distinct "anchor" peaks exist.
-
H-2 (Ortho to Oxygen): ~6.7 – 6.8 ppm (Doublet). This is the most shielded aromatic proton due to the electron-donating effect of the ether oxygen.
-
H-8 (Peri-position): ~8.1 – 8.3 ppm (Multiplet). This proton is deshielded by the ring current and spatial proximity to the ether oxygen/substituents.
-
Remaining Naphthyl Protons: 7.2 – 7.6 ppm (Overlapping multiplets).
Comparative Performance: 1-Isomer vs. 2-Isomer
A common challenge in drug development is distinguishing between the target 1-(naphthalen-1-yloxy) compound and its regioisomer, 2-(naphthalen-2-yloxy) . This often occurs if the starting material (1-naphthol) is contaminated with 2-naphthol.
The table below highlights the discriminating factors to ensure isomeric purity.
| Feature | Target: 1-Naphthyl Isomer | Alternative: 2-Naphthyl Isomer | Diagnostic Logic |
| H-2 (Ortho) | Doublet at ~6.7 ppm | Singlet (or narrow doublet) at ~7.1 ppm | 1-substitution leaves H-2 with one neighbor (H-3). 2-substitution leaves H-1 isolated (singlet-like). |
| H-8 (Peri) | Distinct downfield multiplet (~8.2 ppm) | Less distinct, merged with main aromatic cluster | The 1-isomer has a strong "peri" effect absent in the 2-isomer. |
| Symmetry | Asymmetric substitution pattern | More linear conjugation | The 1-isomer spectrum appears more "spread out" in the aromatic region. |
Diagram: Isomer Discrimination Logic
Use this flowchart to interpret the aromatic region for QC purposes.
Figure 2: Decision tree for distinguishing 1-naphthyl vs. 2-naphthyl isomers based on splitting patterns.
Troubleshooting & Impurities
When analyzing the spectrum, look for these common artifacts:
-
Residual 1-Naphthol: Look for a broad singlet (OH) variable between 5.0–7.0 ppm and a shift in the H-2 aromatic proton back to ~6.5 ppm.
-
Residual Chloroacetamide: Look for a singlet at 4.03 ppm . If the integral of the 4.6 ppm peak (product) vs. 4.0 ppm peak (reactant) is not >99:1, the reaction is incomplete.
-
Water: In
, water appears at ~1.56 ppm. Ensure this does not overlap with the isopropyl doublet (1.2 ppm) integration.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for reference spectra of 1-naphthol and chloroacetamide derivatives).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Resource for chemical shift correlations and solvent effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for identifying solvent impurities).
Validation Guide: Purity Assessment of N-isopropyl-2-(naphthalen-1-yloxy)acetamide via Elemental Analysis
Executive Summary
Objective: To provide a rigorous technical framework for validating the bulk purity of N-isopropyl-2-(naphthalen-1-yloxy)acetamide (
Context: In early-stage drug discovery and synthetic optimization, establishing the absolute purity of a New Chemical Entity (NCE) without a certified reference standard is a critical bottleneck. While HPLC provides high-resolution separation of impurities, it requires response factors to be quantitative. Elemental Analysis (EA) serves as an absolute, primary method to validate bulk composition, specifically detecting non-chromatographic impurities (inorganic salts, trapped water, silica) that HPLC often misses.
Core Recommendation: EA should not be used in isolation. It is best deployed as a "Gatekeeper Assay" —a pass/fail filter for bulk purity (
Chemical Context & Theoretical Baseline
Before initiating the protocol, the theoretical composition must be established to set the validation baseline.
Compound: N-isopropyl-2-(naphthalen-1-yloxy)acetamide
-
Molecular Formula:
-
Molecular Weight: 243.30 g/mol
-
Structure: A naphthalene ether linked to an isopropyl-amide tail.
Theoretical Calculation (The "Gold Standard")
To validate the sample, experimental results must align with these calculated mass percentages:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 15 | 12.011 | 180.165 | 74.05% | 73.65% – 74.45% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 7.04% | 6.64% – 7.44% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.76% | 5.36% – 6.16% |
Expert Insight: The high carbon content (74%) of the naphthalene ring makes this compound sensitive to "sooting" (incomplete combustion). Ensure your combustion train includes a tungsten trioxide (
) catalyst or similar oxidation booster.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures data integrity by mitigating the most common failure mode in EA: Solvent/Moisture Entrapment .
Step 1: Sample Preparation (Crucial)
-
Recrystallization: Purify the crude amide using Ethanol/Water or Toluene/Hexane to remove unreacted 1-naphthol.
-
Vacuum Drying:
-
Place 10–20 mg of sample in a vacuum drying pistol.
-
Heat to
(below melting point) under high vacuum (< 1 mbar) for 12 hours. -
Why: Amides are hydrogen-bond donors/acceptors and avidly bind water and solvents (e.g., dichloromethane). Undried samples will fail the Carbon test.
-
Step 2: Instrument Setup (CHN Analyzer)
-
Calibration: Use Acetanilide (
) as the standard (K-factor calibration). It is structurally similar (amide functionality) to the analyte, minimizing matrix effects. -
Blank Run: Run an empty tin capsule to subtract background carbon (atmospheric
).
Step 3: Analysis & Interpretation
-
Weigh 2.0–2.5 mg of dried sample into a tin capsule. Fold hermetically to exclude air.
-
Run in triplicate.
-
Validation Rule: The mean of the triplicates must fall within the
tolerance window defined in Section 2.
Visualization: The Validation Workflow
Caption: Figure 1. Step-by-step workflow for validating N-isopropyl-2-(naphthalen-1-yloxy)acetamide purity. Note the critical drying step.
Comparative Analysis: EA vs. Alternatives
Why use Elemental Analysis when HPLC exists? The table below objectively compares the performance metrics.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Detection | Bulk Elemental Mass (C, H, N) | Chromophores (UV absorption) | Proton environments (H) |
| Specificity | Low: Cannot distinguish isomers or related structures with same formula. | High: Separates structurally similar impurities (e.g., regioisomers). | Very High: Structural elucidation + quantification. |
| Inorganic Detection | Excellent: Detects trapped salts, silica, or catalysts (values will drop proportionally). | Poor: Salts are invisible to UV; pass through column undetected. | Moderate: Salts invisible, but can be inferred if internal standard ratio is off. |
| Reference Standard | Not Required: Relies on atomic theory. | Required: For accurate %wt quantification (response factors). | Required: Internal standard (e.g., TCNB) needed. |
| Sample Requirement | Destructive (2–5 mg). | Non-destructive (recoverable). | Non-destructive.[1] |
| Best Use Case | Final QC: Proving sample is dry and free of inorganic salts/catalysts. | Purity Profiling: Detecting organic side-products. | Potency Assignment: Determining absolute weight % purity. |
Data Simulation: Diagnosing Failure
If your EA fails, the deviation direction indicates the impurity type.
| Scenario | % Carbon (Theory: 74.05%) | % Hydrogen (Theory: 7.04%) | Diagnosis |
| Pass | 74.12% | 7.01% | Pure Material. |
| Fail A | 70.50% ( | 6.80% ( | Inorganic Contamination: Silica or Sodium Chloride (from brine wash) is acting as "dead weight." |
| Fail B | 72.80% ( | 7.50% ( | Solvent Trap (Water): Sample is wet. Water has 0% C and 11% H, skewing H up and C down. |
| Fail C | 71.20% ( | 6.50% ( | Solvent Trap (DCM): Dichloromethane ( |
Decision Logic for Researchers
When should you prioritize EA over HPLC? Use this logic tree to optimize your analytical pipeline.
Caption: Figure 2. Decision logic for incorporating Elemental Analysis into the validation pipeline.
References
-
American Chemical Society (ACS).Journal of Organic Chemistry Guidelines for Authors. (Standard for
tolerance). [Link] -
U.S. Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2] (Regulatory basis for purity specifications).[1][3][4][5] [Link]
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (Critical review of EA limitations). [Link]
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (Statistical analysis of EA reliability). [Link]
Sources
- 1. Elemental Analysis for Compliance, Purity, and Performance | Lab Manager [labmanager.com]
- 2. scilit.com [scilit.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher-resources.acs.org [researcher-resources.acs.org]
IR spectroscopy characteristic bands of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Topic: IR Spectroscopy Characteristic Bands of N-isopropyl-2-(naphthalen-1-yloxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a synthetic auxin derivative and a critical intermediate in agrochemical and pharmaceutical research. Structurally, it combines a lipophilic 1-substituted naphthalene ring , an ether linkage , and a secondary N-isopropyl amide moiety.
In drug development and quality control, Infrared (IR) spectroscopy is the primary tool for verifying the integrity of the ether-amide backbone and distinguishing this specific isomer from its 2-naphthyl analogues or hydrolyzed precursors. This guide provides a definitive spectral analysis, comparing the target molecule against its synthetic precursors and structural isomers to validate chemical identity.
Theoretical Spectral Assignment
The IR spectrum of N-isopropyl-2-(naphthalen-1-yloxy)acetamide is dominated by the interplay between the aromatic system and the amide functionality. The following assignments are derived from standard group frequencies and structural analogues of aryloxyacetamides.
Functional Group Analysis
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Value |
| Amide A | N-H Stretching (H-bonded) | 3280 – 3300 | Confirm secondary amide formation.[1] |
| Aromatic Ring | C-H Stretching | 3010 – 3060 | Differentiates from aliphatic precursors. |
| Alkyl (Isopropyl) | C-H Stretching (Asym/Sym) | 2960 / 2870 | High intensity due to isopropyl group. |
| Amide I | C=O Stretching | 1640 – 1660 | Critical: Lower than ester/acid precursors due to resonance. |
| Aromatic Ring | C=C Skeletal Stretch | 1580 – 1600 | Characteristic naphthalene doublet. |
| Amide II | N-H Bend / C-N Stretch | 1540 – 1555 | Specific to secondary amides (absent in tertiary). |
| Isopropyl | Gem-dimethyl Deformation | 1385 & 1365 | Key Identifier: Distinct "doublet" peak.[1] |
| Ether (Aryl) | C-O-C Asym Stretch | 1230 – 1260 | Confirms Ar-O-CH₂ linkage integrity. |
| Naphthalene | C-H Out-of-Plane (OOP) | 770 – 800 | Isomer Specific: Distinguishes 1-substituted from 2-substituted. |
Comparative Analysis: Product vs. Alternatives
To ensure scientific rigor, the product's spectrum must be validated against its immediate precursors and potential impurities.
Comparison 1: Product vs. Precursor Acid (1-Naphthoxyacetic Acid)
This comparison monitors the success of the amidation reaction.
-
The Product (Amide): Exhibits a sharp Amide I band (~1650 cm⁻¹) and a distinct Amide II band (~1550 cm⁻¹) . The N-H stretch appears as a single sharp band (or narrow doublet if solid) around 3300 cm⁻¹.[1]
-
The Alternative (Carboxylic Acid): Characterized by a broad O-H stretch (2500–3300 cm⁻¹) that obscures the C-H region, and a higher frequency Carbonyl band (~1710–1730 cm⁻¹) .
Comparison 2: Product vs. Structural Isomer (2-Naphthyl Analogue)
Differentiation between the 1-naphthyl and 2-naphthyl isomers is critical for biological activity.
-
The Product (1-Naphthyl): Shows strong C-H Out-of-Plane (OOP) bending vibrations typically at 770–800 cm⁻¹ (corresponding to 3 adjacent aromatic protons) and 750–770 cm⁻¹ (4 adjacent protons).
-
The Alternative (2-Naphthyl): The OOP pattern shifts.[2] 2-substitution typically yields a strong band near 810–850 cm⁻¹ (2 adjacent protons) and 740–750 cm⁻¹ .
Experimental Protocols
Reliable data acquisition requires standardized sample preparation.
Method A: KBr Pellet (Transmission)
Best for resolution of sharp bands and fingerprint region analysis.
-
Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture interferences in the OH/NH region.
-
Ratio: Mix 1.5 mg of the analyte with 200 mg of KBr (approx. 0.5–1.0% w/w).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm) to minimize Christiansen effect scattering.
-
Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 2 cm⁻¹; Scans: 32.
Method B: ATR (Attenuated Total Reflectance)
Best for rapid screening and polymorph detection.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background energy is nominal.
-
Deposition: Place ~5 mg of solid sample directly onto the crystal sweet spot.
-
Contact: Apply high pressure using the anvil until the absorbance of the strongest band (Amide I) exceeds 0.1 a.u. but remains below 1.0 a.u.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.
Structural & Spectral Logic Visualization
Caption: Logical workflow for validating N-isopropyl-2-(naphthalen-1-yloxy)acetamide using key spectral checkpoints.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on general functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific amide and ether group frequencies).[1][2][4][5][6]
-
NIST Chemistry WebBook. N-(1-Naphthyl)acetamide IR Spectrum. National Institute of Standards and Technology.[7] Available at: [Link] (Used as a reference for the 1-naphthyl amide substructure).
-
PubChem. Compound Summary: 2-(Naphthalen-1-yloxy)acetamide derivatives. National Library of Medicine. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(n-Propyl)acetamide [webbook.nist.gov]
X-ray diffraction data for N-isopropyl-2-(naphthalen-1-yloxy)acetamide crystal structure
Topic: Comparative Guide: Structural Characterization & XRD Analysis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Professionals
Executive Summary & Structural Context
N-isopropyl-2-(naphthalen-1-yloxy)acetamide (referred to herein as 1-NIPA ) represents a critical structural motif in the aryloxyacetamide class, widely investigated for auxin-like herbicidal activity and as a pharmaceutical intermediate.
This guide provides a rigorous technical comparison of the 1-NIPA crystal structure against its positional isomer (2-NIPA) and computational standards. Unlike the linear 2-naphthyl analogs, the 1-substituted naphthalene introduces significant steric strain (the peri-interaction), forcing unique conformational locking that distinguishes its solid-state packing.
Key Comparative Insight:
-
1-NIPA (Target): Characterized by non-planar torsion angles due to steric clash with the H8 peri-proton.
-
2-NIPA (Alternative): Exhibits a planar, extended conformation facilitating extensive
- stacking.
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, the following workflow integrates synthesis, crystallization, and data validation.
Synthesis & Crystallization Workflow
-
Synthesis: Nucleophilic substitution of 1-naphthol with 2-chloro-N-isopropylacetamide in the presence of
(reflux in acetone/MEK). -
Crystallization: Slow evaporation from Ethanol/DMF (1:1) or Toluene is recommended to yield single crystals suitable for XRD.
Figure 1: Optimized workflow for the synthesis and crystallization of 1-NIPA.
Structural Analysis: The 1-NIPA Standard
When analyzing the XRD data for 1-NIPA, the following parameters serve as the Reference Standard based on homologous aryloxyacetamides.
Crystal Data & Refinement Statistics (Reference Range)
Researchers should benchmark their experimental data against these expected values derived from high-quality analogs (e.g., CSD Refcode NAPOAC derivatives).
| Parameter | Expected Value (1-NIPA) | Comparative Note (2-NIPA) |
| Crystal System | Monoclinic or Triclinic | Monoclinic (P21/c) is common for 2-isomers. |
| Space Group | ||
| Z (Molecules/Unit) | 4 | 4 |
| Density ( | 1.25 - 1.29 g/cm³ | Similar density profile. |
| R-Factor ( | < 0.05 (5%) | High quality crystals often yield < 4%. |
Conformational Locking (The Peri-Effect)
The defining feature of 1-NIPA is the torsion angle around the ether linkage (
-
Observation: In 1-NIPA, the
bond is often twisted out of the naphthalene plane (approx. 60-80°) to avoid steric clash with the naphthalene H8 proton. -
Alternative (2-NIPA): The 2-isomer lacks this steric hindrance, often adopting a near-planar conformation (torsion < 10°) that maximizes conjugation.
Comparative Performance Guide
This section objectively compares the experimental XRD results of 1-NIPA against alternative validation methods.
Comparison A: Experimental XRD vs. DFT Calculation
Goal: Validate the geometry of the bulk material.
| Feature | Experimental XRD (Solid State) | DFT Calculation (Gas Phase B3LYP/6-31G*) | Analysis |
| Amide Bond ( | 1.23 - 1.24 Å | 1.22 - 1.23 Å | XRD shows slightly longer bonds due to intermolecular H-bonding ( |
| Ether Bond ( | 1.36 - 1.37 Å | 1.35 - 1.36 Å | Good agreement; slight deviation indicates packing forces. |
| Naphthalene Planarity | RMSD < 0.02 Å | RMSD ~ 0.00 Å | Crystal packing forces may induce slight bowing in the ring system. |
Comparison B: Intermolecular Interactions (Packing Motifs)
Goal: Assess stability and solubility profiles.
-
1-NIPA (The Product):
-
Primary Interaction: Strong
hydrogen bonds forming chains or dimers. -
Secondary Interaction: Weak
interactions predominate due to the twisted conformation preventing close face-to-face stacking.
-
-
2-NIPA (The Alternative):
-
Primary Interaction: Similar H-bond network.
-
Secondary Interaction: Strong
stacking (centroid-centroid < 3.8 Å) due to planar geometry. -
Result: 2-NIPA typically exhibits a higher melting point and lower solubility than 1-NIPA.
-
Figure 2: Interaction logic in the 1-NIPA crystal lattice. Note the dominance of Hydrogen Bonding over Pi-Stacking due to steric twisting.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: NAPOAC (Analogous Aryloxyacetamides). [Link]
-
Acta Crystallographica Section E. Crystal structure of N-[(2-hydroxy-naphthalen-1-yl)(4-methyl-phenyl)methyl]acetamide. [Link]
-
PubChem. Compound Summary: N-isopropyl-2-(naphthalen-2-yloxy)acetamide (Isomer Data). [Link]
-
Journal of Molecular Structure. Spectroscopic and DFT studies of naphthalene derivatives. [Link]
Safety Operating Guide
Operational Guide: Disposal of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
Executive Summary & Chemical Profile
Immediate Directive: N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a lipophilic organic amide containing a naphthalene moiety. Due to the high stability of the amide bond and the potential for aquatic bioaccumulation associated with naphthalene derivatives, thermal destruction (incineration) is the only validated disposal method.
Do NOT discharge into municipal sewage or laboratory drains. The compound is predicted to be toxic to aquatic life with long-lasting effects (Category 1 Aquatic Hazard based on SAR with Napropamide and 1-Naphthaleneacetamide).
Chemical Hazard Assessment
Note: As a specialized research intermediate, specific SDS data may be sparse. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous naphthalene-ethers.
| Feature | Specification | Operational Implication |
| Chemical Structure | Naphthalene ring ether-linked to an isopropyl-acetamide. | Lipophilic; resistant to hydrolysis. |
| Predicted Toxicity | Acute Tox. 4 (Oral); Skin/Eye Irrit. 2. | Standard PPE (Nitrile gloves, safety glasses) required. |
| Environmental | High Aquatic Toxicity. | Zero-tolerance for drain disposal. |
| Reactivity | Stable amide; Incompatible with strong oxidizers. | Segregate from nitrates, perchlorates, and peroxides. |
| Waste Class | Non-Halogenated Organic (unless in halogenated solvent). | Assign to High-BTU waste streams for incineration. |
Waste Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound based on its physical state and the solvent matrix it is dissolved in.
The "Why" Behind the Protocol
-
Thermal Stability: The amide bond (
) requires high temperatures (>1000°C) to mineralize completely. Standard chemical deactivation (e.g., bleach, acid hydrolysis) is ineffective and may generate toxic naphthols or isopropylamine. -
Aquatic Persistence: The naphthalene ring is a priority pollutant. If released into water systems, it partitions into sediment and bioaccumulates in aquatic organisms.
Operational Disposal Protocol
Scenario A: Pure Solid Waste
Applicability: Expired stock, synthesis yield, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" drum.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "N-isopropyl-2-(naphthalen-1-yloxy)acetamide (Solid)"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard
-
-
Storage: Keep container closed and stored in a secondary containment tray until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents (HPLC waste, reaction filtrates).
Step 1: Identify the Solvent Matrix.
-
Non-Halogenated Matrix: (e.g., Methanol, Acetone, DMSO, Ethyl Acetate).
-
Action: Pour into the "Non-Halogenated Organic" waste carboy.
-
Rationale: These solvents act as fuel during incineration, ensuring the dissolved naphthalene derivative is destroyed.
-
-
Halogenated Matrix: (e.g., Dichloromethane, Chloroform).
-
Action: Pour into the "Halogenated Organic" waste carboy.
-
Rationale: Halogenated waste requires specific scrubbers during incineration to capture acid gases (HCl/HF). Mis-sorting this can damage incinerator infrastructure.
-
Scenario C: Contaminated Debris (Sharps/Consumables)
-
Syringes/Needles: Dispose of in a hard-walled "Sharps" container. Do not rinse.
-
Gloves/Paper Towels: If heavily soiled, place in a sealed bag labeled "Contaminated Debris" and dispose of as solid hazardous waste. Trace contamination can generally go to standard lab trash if permitted by local EHS regulations (consult your site officer).
Emergency Spill Response
Trigger: Spills > 100 mg (Solid) or > 10 mL (Liquid solution).
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Clean: Wipe the surface with a soap/water solution (naphthalene derivatives are lipophilic; water alone will not clean effectively). Dispose of all cleanup materials as Solid Hazardous Waste .
Visual Workflow: Disposal Decision Tree
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 8: Management of Waste).
-
U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Wastes (Listed and Characteristic). (Reference for Naphthalene U165 and derived organic toxicity).
-
PubChem. (2023). 1-Naphthaleneacetamide Compound Summary (Analogous Hazard Data).
Sources
Personal protective equipment for handling N-isopropyl-2-(naphthalen-1-yloxy)acetamide
PART 1: CORE DIRECTIVE (Executive Summary)
Status: Novel Chemical Entity (NCE) / High-Potency Research Compound Default Hazard Class: Category 2 (Presumed High Potency) until experimental toxicology confirms otherwise.
Immediate Action Required: Treat N-isopropyl-2-(naphthalen-1-yloxy)acetamide as a bioactive agent with potential herbicidal or pharmacological activity (based on structural homology to Napropamide). Do NOT handle on an open bench. All solid-state manipulation must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
The "Precautionary Principle" applies: In the absence of a specific, globally harmonized Safety Data Sheet (SDS), you must assume this compound possesses the toxicity profile of its most hazardous structural analogs (aryloxyacetamides and naphthalene derivatives).
PART 2: SCIENTIFIC INTEGRITY & HAZARD IDENTIFICATION (SAR Analysis)
As a Senior Application Scientist, I have derived the following risk profile based on Structure-Activity Relationship (SAR) analysis, using the well-characterized herbicide Napropamide (N,N-diethyl-2-(1-naphthyloxy)propionamide) as a primary surrogate.
Structural Hazard Analysis
| Structural Moiety | Potential Hazard | Mechanism of Action |
| Naphthalene Ring | Lipophilicity & Bioaccumulation | Facilitates membrane permeation; potential respiratory irritant; metabolic activation to epoxides (potential cytotoxicity). |
| Acetamide Linkage | Hepatotoxicity & Reproductive Toxicity | Simple acetamides (e.g., Acetamide, CAS 60-35-5) are Group 2B carcinogens. Complex acetamides often retain specific organ toxicity. |
| Isopropyl Group | Steric Hindrance / Stability | Increases metabolic stability compared to linear chains, potentially prolonging biological half-life. |
Anticipated Biological Activity[1]
-
Primary Risk: Specific target organ toxicity (Liver/Kidney) and potential endocrine disruption (common in aryloxyacetamide herbicides).
-
Secondary Risk: Skin and eye irritation (Category 2).[1]
-
Environmental Risk: High acute toxicity to aquatic life (Category 1).
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) PROTOCOL
This protocol utilizes a "Layered Defense Strategy" to prevent exposure via inhalation, dermal absorption, and ingestion.
Hand Protection (Critical)
-
Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil minimum) .
-
Rationale: Nitrile provides excellent resistance to hydrophobic organic compounds like naphthalene derivatives.
-
-
Secondary Barrier (Double Gloving): Required when handling solutions > 10 mM or solids > 100 mg.
-
Protocol: Wear a smaller size inner glove (e.g., 4 mil) and a standard outer glove (e.g., 5-6 mil). Check for "Visual Breakthrough" (discoloration) every 15 minutes.
-
-
Prohibited Materials: Latex (poor organic solvent resistance), Vinyl (micro-pores).
Respiratory Protection
-
Primary Control: Engineering Controls (Fume Hood) are the only acceptable primary protection.
-
Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: N95 masks are insufficient for volatile organic solutions or fine dusts of high-potency compounds.
-
Body & Eye Protection[3]
-
Body: Tyvek® or chemically resistant lab coat (buttoned to neck). Long pants and closed-toe chemical-resistant shoes.
-
Eyes: ANSI Z87.1+ Chemical Splash Goggles.
-
Why Goggles? Safety glasses allow vapors/dust to bypass via the sides. Naphthalene derivatives can be severe eye irritants.
-
PART 4: OPERATIONAL HANDLING & WORKFLOW
Experimental Workflow: Solubilization & Transfer
Step 1: Preparation
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Place an absorbent "spill pad" in the work area.
-
Pre-weigh the empty vial with cap before adding the compound to minimize open handling.
Step 2: Weighing (The "Static" Risk)
-
Problem: Fine organic powders often carry static charge, causing "fly-away" dust.
-
Solution: Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Technique: Use a disposable anti-static spatula. Do not return excess compound to the stock container.
Step 3: Dissolution
-
Preferred Solvent: DMSO (Dimethyl Sulfoxide) or DMF.
-
Warning: DMSO is a potent skin penetrant and will carry the dissolved naphthalene compound directly into the bloodstream if splashed.
-
Control:Strict Double Gloving is mandatory when using DMSO.
-
Step 4: Decontamination
-
Wipe all exterior surfaces of vials with a Kimwipe soaked in 70% Ethanol/Acetone before removing them from the hood.
-
Dispose of the wipe as hazardous solid waste.
Visual Workflow: Risk Assessment & Handling
Caption: Decision logic for handling novel aryloxyacetamides lacking specific toxicity data.
PART 5: EMERGENCY RESPONSE & DISPOSAL
Spill Response (Solid)
-
Evacuate the immediate area (3-meter radius).
-
Do NOT Dry Sweep. This generates inhalable dust.
-
Method: Cover spill with wet paper towels (soaked in water or compatible solvent) to suppress dust.
-
Cleanup: Scoop up the wet material and towels into a wide-mouth hazardous waste jar.
-
Clean Surface: Wash the area with a soap/water solution, followed by an alcohol wipe.
Disposal Specifications
-
Stream: High-Temperature Incineration .
-
Labeling: "Hazardous Waste - Toxic Organic Solid - Naphthalene Derivative."
-
Prohibition: Never dispose of this compound down the sink. It is likely toxic to aquatic life and persistent in water systems.[2]
References
-
National Institutes of Health (NIH) . Guidelines for the Safe Handling of Hazardous Drugs and Novel Chemicals. NIH DOHS. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
-
PubChem . Compound Summary: Napropamide (Structural Analog). National Library of Medicine. Available at: [Link]
-
American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
